(R)-4-Amino-1-methylpyrrolidin-2-one
Description
Significance of Chiral Pyrrolidinone Scaffolds in Chemical Research
The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry and drug discovery. nbinno.com This designation is due to its frequent appearance in biologically active molecules and its versatile nature for chemical modification. The significance of chiral pyrrolidinone scaffolds stems from several key attributes:
Three-Dimensional Complexity: Unlike flat aromatic rings, the saturated, non-planar pyrrolidine (B122466) ring allows for the precise spatial orientation of substituents. This three-dimensionality is critical for selective binding to the complex surfaces of biological targets like enzymes and receptors. researchgate.net
Stereochemical Diversity: The pyrrolidine ring can contain multiple stereogenic centers, leading to a large number of possible stereoisomers. nih.gov Since biological systems, such as proteins, are themselves chiral, they often interact differently with each enantiomer or diastereomer of a compound. nih.gov Utilizing stereochemically pure building blocks like (R)-4-Amino-1-methylpyrrolidin-2-one allows chemists to synthesize specific isomers, which is crucial for developing selective ligands and avoiding potential off-target effects from other isomers. nih.gov
Improved Physicochemical Properties: The inclusion of the pyrrolidine motif can impart favorable pharmacokinetic properties to a molecule, influencing its solubility, metabolic stability, and bioavailability. nbinno.com
Synthetic Accessibility: The pyrrolidine ring is a core component of the amino acid L-proline, making it a readily available chiral starting material for a wide range of synthetic applications. nih.gov This accessibility facilitates the creation of diverse libraries of compounds for screening and optimization in drug discovery programs. frontiersin.org
Overview of the Research Landscape of this compound
The research landscape for this compound is best understood by examining its role as a key structural motif and synthetic intermediate in the development of targeted therapeutic agents. While studies focusing exclusively on this single compound are limited, extensive research on closely related (R)-pyrrolidin-2-one derivatives highlights its potential applications, particularly in the field of epigenetics and the inhibition of bromodomains.
A primary area of investigation is the development of inhibitors for the p300/CBP bromodomain. The proteins p300 and CREB-binding protein (CBP) are closely related histone acetyltransferases that play a critical role in regulating gene expression. nih.gov Their bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, a key interaction for transcriptional activation. The overexpression or malfunction of p300/CBP is linked to various cancers, making their bromodomains attractive targets for therapeutic intervention. nih.govnih.gov
Recent research has focused on modifying existing p300/CBP inhibitors to improve their potency and pharmacological properties. For example, a study on (R)-5-methylpyrrolidin-2-one derivatives demonstrated that this scaffold could be used to generate potent p300 bromodomain inhibitors. nih.gov In that work, researchers synthesized a series of compounds and evaluated their ability to inhibit the p300 bromodomain and suppress the proliferation of various tumor cell lines. The findings indicated that specific substitutions on the (R)-methylpyrrolidin-2-one core were critical for achieving high inhibitory activity. nih.gov
Table 2: Research Findings on (R)-5-methylpyrrolidin-2-one Derivatives as p300 Inhibitors
| Compound | Modification | p300 IC₅₀ (μM) | Antiproliferative Activity (Cell Line) |
|---|---|---|---|
| A1 (CCS1477) | Reference Compound | 0.064 | Active on various tumor cells |
| B4 | (R)-5-methylpyrrolidin-2-one derivative | 0.060 | More potent than A1 on various tumor cells |
Data derived from a study on related pyrrolidinone derivatives, illustrating the scaffold's utility in inhibitor design. nih.gov
This research strongly suggests that this compound serves as a valuable building block for similar applications. The amino group at the 4-position provides a versatile handle for further chemical elaboration, allowing chemists to attach different functional groups to explore structure-activity relationships (SAR) and optimize ligand-enzyme interactions. The goal of such studies is to design molecules that fit precisely into the binding pocket of a target enzyme, thereby inhibiting its function with high potency and selectivity. nih.govmdpi.com
Scope and Academic Focus of the Research Outline
This article is structured to provide a focused, academic overview of this compound from the perspective of advanced organic chemistry and medicinal chemistry. The scope is intentionally constrained to the fundamental chemical significance of the molecule and its role in scientific research, avoiding clinical or pharmacological advice.
The academic focus is centered on:
Molecular Structure and Stereochemistry: Emphasizing the importance of the chiral pyrrolidinone scaffold as a privileged structure in chemical synthesis.
Application in Chemical Biology: Highlighting the compound's utility as a synthetic intermediate for creating targeted enzyme inhibitors.
Ligand-Enzyme Interaction Studies: Discussing the role of such scaffolds in the rational design of molecules for exploring structure-activity relationships, with a specific focus on the inhibition of targets like the p300/CBP bromodomain.
By adhering to this outline, the article aims to deliver a scientifically rigorous and informative resource on the chemical value and research context of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-amino-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYJZPAHGAGMQX-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](CC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002478-22-8 | |
| Record name | (4R)-4-amino-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for R 4 Amino 1 Methylpyrrolidin 2 One and Its Enantiomers
Stereoselective Synthesis Approaches
Stereoselective synthesis employs chiral catalysts or auxiliaries to guide the formation of a specific enantiomer from a prochiral or racemic precursor. These methods are foundational in modern organic chemistry for producing optically active compounds.
Asymmetric Catalysis in Pyrrolidinone Ring Formation
Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach includes the use of transition metals complexed with chiral ligands, organocatalysts, and p-block element catalysts. nih.govnih.gov The formation of the chiral pyrrolidinone ring can be achieved through various catalytic reactions, such as intramolecular C-H amination, cycloadditions, and hydrogenation. acs.orgorganic-chemistry.org
For the synthesis of (R)-4-Amino-1-methylpyrrolidin-2-one, a hypothetical approach could involve the asymmetric hydrogenation of a dehydro-precursor, such as 4-amino-1-methyl-1,5-dihydro-2H-pyrrol-2-one. A chiral rhodium or iridium catalyst could facilitate the delivery of hydrogen to one face of the double bond, leading to the desired (R) configuration at the C4 position. Another strategy involves the palladium-catalyzed intramolecular amination of an acyclic precursor, where a chiral phosphine (B1218219) ligand directs the stereochemical outcome of the ring-closing reaction. organic-chemistry.orgnih.gov
Key Research Findings in Asymmetric Catalysis for Pyrrolidine (B122466) Synthesis:
| Catalytic System | Reaction Type | Key Feature | Relevant Precursors |
| Palladium/Chiral Ligand | Intramolecular C-H Amination | Enables direct formation of the pyrrolidine ring from an open-chain amine. organic-chemistry.org | Picolinamide (PA) protected amines. organic-chemistry.org |
| Iron Catalysts | Intramolecular Hydroamination | Utilizes inexpensive and benign metals for cyclization of unactivated olefins. organic-chemistry.org | Aminoolefins. |
| Chiral Phosphoric Acids (CPAs) | C-H Coupling / Hydrogenation | Act as effective anionic ligands or co-catalysts in enantioselective C-H functionalization and hydrogenation. nih.govnih.gov | Thioamides, N-Heterocycles. |
| L-Proline and Derivatives | Aldol/Michael Reactions | Simple amino acids catalyze C-C bond formation to build the pyrrolidinone skeleton. nih.govyoutube.com | Aldehydes, Ketones, Nitroolefins. |
Chiral Auxiliary-Mediated Syntheses
This classic method involves the temporary incorporation of a chiral molecule (the auxiliary) onto the substrate. wikipedia.org The auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine amides, and camphorsultam. wikipedia.orgnih.gov
A plausible synthesis of this compound using this approach could start with an achiral precursor like 1-methyl-2,4-dioxo-pyrrolidine. The C4-keto group could be converted to a chiral imine using a chiral amine auxiliary, such as (R)-1-phenylethylamine. Subsequent diastereoselective reduction of the imine, directed by the auxiliary, would yield the (R)-amino group. Removal of the auxiliary would then furnish the final product. Alternatively, an auxiliary like an Evans oxazolidinone could be attached to a precursor molecule to direct the stereoselective alkylation or amination at the position that will become C4. nih.gov
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination is a direct and atom-economical method for synthesizing chiral amines from ketones. acs.org This transformation can be achieved using transition metal catalysts with chiral ligands or through biocatalysis with enzymes like imine reductases (IREDs) and reductive aminases (RedAms). acs.orgresearchgate.net The process involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced in situ. researchgate.net
To synthesize this compound, one would start with the precursor 1-methylpyrrolidine-2,4-dione. In the presence of an ammonia (B1221849) source and a chiral catalyst system (e.g., Iridium or Rhodium with a chiral ligand), the C4-ketone would be converted directly to the (R)-amine. acs.org The enantioselectivity is controlled by the chiral environment created by the catalyst during the reduction of the transient imine.
Biocatalytic Pathways to Chiral Pyrrolidinone Derivatives
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. This approach is increasingly recognized as a green and efficient alternative to traditional chemical methods. researchgate.netnih.gov
Enzyme-Catalyzed Transformations of Precursors
Enzymes can be engineered and optimized through directed evolution to catalyze specific, even unnatural, reactions. acs.org For instance, engineered cytochrome P450 variants have demonstrated the ability to perform intramolecular C-H amination, converting azide (B81097) precursors into chiral pyrrolidines with high efficiency and enantioselectivity. acs.org
A potential biocatalytic route to this compound could involve a precursor molecule that is a substrate for a specifically evolved enzyme. For example, a one-pot photoenzymatic system could be designed where a precursor is first functionalized to a ketone, which is then stereoselectively aminated by an enzyme in the same reaction vessel. nih.gov
Bioreduction and Amination Processes
Among the most powerful biocatalytic tools for chiral amine synthesis are enzymes that catalyze reduction and amination reactions. researchgate.net Keto reductases (KREDs) can asymmetrically reduce a ketone to a chiral alcohol, which can then be converted to an amine. More directly, amine transaminases (ATAs) can convert a ketone directly into a chiral amine by transferring an amino group from an amine donor, such as isopropylamine. nih.gov
The synthesis of this compound is well-suited for a transaminase-catalyzed approach. Using the precursor 1-methylpyrrolidine-2,4-dione, an (R)-selective amine transaminase could be employed to directly install the amino group at the C4 position with high enantiomeric excess (>99%). nih.gov This one-step process is highly efficient and environmentally benign.
Examples of Biocatalytic Systems for Chiral Amine Synthesis:
| Enzyme Class | Reaction Type | Substrate Example | Product Feature |
| Amine Transaminase (ATA) | Asymmetric Amination | N-protected-3-pyrrolidinone nih.gov | Enantiopure N-protected-3-aminopyrrolidine. nih.gov |
| Keto Reductase (KRED) | Asymmetric Carbonyl Reduction | N-protected-3-pyrrolidinone nih.gov | Chiral N-protected-3-hydroxypyrrolidine. nih.gov |
| Imine Reductase (IRED) | Asymmetric Imine Reduction | Cyclic Imines researchgate.net | Chiral secondary amines. researchgate.net |
| Engineered Cytochrome P411 | Intramolecular C-H Amination | Alkyl/Aryl Azides acs.org | Chiral pyrrolidines and indolines. acs.org |
Chemical Reactivity and Derivatization of R 4 Amino 1 Methylpyrrolidin 2 One
Functional Group Interconversions on the Pyrrolidinone Ring
The pyrrolidinone scaffold of (R)-4-Amino-1-methylpyrrolidin-2-one allows for various functional group interconversions, primarily involving the exocyclic amino group and the endocyclic carbonyl group. These reactions are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks.
The primary amino group at the C4 position is a key site for nucleophilic reactions. Its reactivity allows for the straightforward introduction of a wide variety of substituents.
Acylation and Amidation: The amino group can be readily acylated or amidated using standard coupling conditions. Amide bond formation is a fundamental transformation in organic chemistry, often requiring the activation of a carboxylic acid. luxembourg-bio.com For instance, direct amidation of unprotected amino acids can be achieved using boron Lewis acids, which coordinate with the amino acid to facilitate the reaction. nih.gov This approach avoids the need for protecting groups, streamlining the synthetic process. nih.gov While specific examples with this compound are not detailed in the provided search results, the general principles of amidation are widely applicable. Coupling reagents like carbodiimides, often in the presence of additives like HOBt, are commonly used to form amide bonds. luxembourg-bio.com
Alkylation: The nucleophilic nature of the primary amine also permits N-alkylation reactions. These reactions can be performed with various alkylating agents, such as alkyl halides or via reductive amination. Reductive amination with aldehydes or ketones provides a pathway to secondary or tertiary amines.
The table below summarizes typical reactions involving the amino group of similar compounds.
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride, base (e.g., triethylamine) | N-Acyl derivative |
| Amidation | Carboxylic acid, coupling agent (e.g., DCC, HOBt) | N-Amide derivative |
| Sulfonylation | Sulfonyl chloride, base | N-Sulfonamide derivative |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |
The lactam carbonyl group is another key reactive site, susceptible to nucleophilic attack and reduction.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine (B122466). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com
Thionation: The carbonyl oxygen can be replaced with sulfur to form the corresponding thioamide. This is often achieved by reacting the lactam with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. For example, the related compound N-methyl-2-pyrrolidone (NMP) reacts with phosphorus pentasulfide to yield its analogous thioamide. wikipedia.org A theoretical study using density functional theory has investigated the reaction mechanism between NMP and carbon disulfide (CS₂) under pressure, which also leads to the formation of N-methylpyrrolidine-2-thione. researchgate.net
Reaction with Organometallics: Grignard reagents can add to the carbonyl group, though this can sometimes lead to ring-opening. youtube.com
The following table outlines potential transformations at the carbonyl group.
| Transformation | Reagents | Product |
| Reduction | LiAlH₄ | (R)-N-Methyl-4-aminomethylpyrrolidine |
| Thionation | P₄S₁₀ or Lawesson's Reagent | (R)-4-Amino-1-methylpyrrolidine-2-thione |
| Addition/Ring Opening | Grignard Reagent (e.g., RMgBr) | Ring-opened amino ketone/alcohol |
The chiral center at the C4 position allows for stereospecific derivatizations, where the existing stereochemistry directs the formation of new stereocenters or influences the reactivity of the molecule. The synthesis of enantiomerically pure pyrrolidines is of great importance in medicinal chemistry. osaka-u.ac.jp For instance, transaminase-triggered cyclizations have been employed for the enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines, highlighting a biocatalytic approach to creating chiral N-heterocycles. acs.org While not a direct derivatization of the title compound, this illustrates the importance and methods for achieving stereocontrol in pyrrolidine synthesis. acs.org Derivatization of the amino group or reactions adjacent to the chiral center can proceed with high diastereoselectivity, influenced by the steric hindrance imposed by the existing stereocenter.
Ring-Opening and Ring-Expansion Reactions
The pyrrolidinone ring is generally stable but can undergo cleavage or expansion under specific conditions.
Ring-Opening: The lactam bond can be hydrolyzed under either acidic or basic conditions. For example, N-methyl-2-pyrrolidone undergoes reversible ring-opening with sodium hydroxide (B78521) to yield sodium N-methyl-4-aminobutyrate. wikipedia.org This reaction breaks the amide bond, converting the cyclic structure into a linear amino acid derivative.
Ring-Expansion: While less common for pyrrolidin-2-ones themselves, ring-expansion reactions are a known strategy for synthesizing larger nitrogen-containing heterocycles like piperidines and azepanes from pyrrolidines. researchgate.net These methods often involve the formation of a bicyclic intermediate which then undergoes nucleophilic attack to induce expansion of the ring system. researchgate.net
Formation of Complex Molecular Architectures
This compound can serve as a scaffold for building more complex molecules, particularly through reactions that form new rings.
The bifunctional nature of the molecule, possessing both a nucleophilic amine and a lactam structure, allows it to participate in cyclization reactions to form bicyclic or more intricate polycyclic systems. The amino group can act as a nucleophile to attack an electrophilic center introduced elsewhere in a molecule appended to the pyrrolidinone core. For example, intramolecular cyclization is a powerful method for constructing pyrrolidine rings and other heterocycles. osaka-u.ac.jpresearchgate.net In one study, glutamic acid, an amino acid, was shown to cyclize intramolecularly to form pyroglutamide under amidation conditions. nih.gov Similarly, this compound could be derivatized at the amino group with a chain containing an electrophile, which could then undergo an intramolecular cyclization to form a bicyclic product. One-pot procedures involving cyclization and subsequent methylation have been developed for the synthesis of N-methylpyrrolidone from γ-aminobutyric acid (GABA), demonstrating the efficiency of cyclization strategies in forming the pyrrolidone ring itself. rsc.orgresearchgate.netwur.nl
Mechanistic Studies of Derivatization Reactions
Detailed mechanistic studies specifically for the derivatization of this compound are not extensively published. However, the mechanisms of the reactions involving its primary amino group are well-established in organic chemistry.
In amide bond formation , the reaction typically proceeds through the activation of the carboxylic acid component. Common coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP) are employed. The mechanism involves the formation of a highly reactive activated ester or a similar intermediate. The amino group of this compound then acts as a nucleophile, attacking the carbonyl carbon of the activated species. This is followed by the departure of the leaving group, yielding the thermodynamically stable amide bond. The stereochemistry at the C4 position of the pyrrolidinone ring is generally preserved throughout this process.
The mechanism of urea (B33335) formation from an isocyanate involves the nucleophilic attack of the primary amino group on the electrophilic central carbon atom of the isocyanate. This concerted or near-concerted step results in the formation of the urea linkage without the need for a coupling agent or the generation of byproducts, making it a highly efficient reaction.
For reductive amination , the reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or a Schiff base). The imine is then reduced in the same pot by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to afford the final secondary amine. The choice of reducing agent is crucial to prevent the reduction of the starting aldehyde or ketone.
Computational studies on related systems, such as the reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine, have been conducted to understand the reaction mechanism at a molecular level. nih.gov These studies, often employing Density Functional Theory (DFT), help to elucidate the potential energy surfaces and identify the most favorable reaction pathways, considering factors like kinetic and thermodynamic selectivity. nih.gov While not directly on the target molecule, these theoretical investigations provide valuable insights into the reactivity of the pyrrolidinone scaffold and the influence of substituents on the reaction outcomes. nih.gov
The following table outlines the general mechanistic steps for common derivatization reactions of this compound.
| Reaction Type | Step 1 | Step 2 | Step 3 |
| Amide Coupling (with carbodiimide) | Activation of carboxylic acid by coupling reagent to form an O-acylisourea intermediate. | Nucleophilic attack by the amino group of this compound on the activated carbonyl. | Rearrangement and elimination of the urea byproduct to form the amide. |
| Urea Formation | Nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate. | Proton transfer to form the neutral urea derivative. | - |
| Reductive Amination | Formation of a hemiaminal intermediate by reaction of the amino group with a carbonyl compound. | Dehydration to form an imine intermediate. | Reduction of the imine by a hydride source to yield the secondary amine. |
Role As a Chiral Building Block and Synthetic Intermediate
Applications in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the development of pharmaceuticals and other biologically active compounds. (R)-4-Amino-1-methylpyrrolidin-2-one and its derivatives have proven to be effective chiral auxiliaries in guiding the stereochemical outcome of various chemical transformations. rsc.orgresearchgate.net Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which they can be cleaved and ideally recycled. rsc.org
The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules and drugs. ku.edu The use of chiral building blocks like this compound provides a direct and efficient pathway to access optically pure target molecules.
For instance, chiral pyrrolidine derivatives are instrumental in the synthesis of tailor-made amino acids that are not found in nature but are crucial for the development of novel peptide-based drugs. researchgate.netnih.gov The stereocenter on the pyrrolidinone ring can effectively control the stereochemistry of reactions at adjacent positions, ensuring the formation of the desired enantiomer.
A notable application of chiral pyrrolidinone-derived auxiliaries, such as (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), is in the asymmetric synthesis of α-amino acids. nih.gov These auxiliaries, when attached to a carbonyl compound, can direct the stereoselective alkylation of the corresponding enolate, leading to the formation of a new stereocenter with high diastereomeric excess. nih.gov Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted carbonyl compound.
| Auxiliary System | Reaction Type | Substrate | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| SAMP/RAMP Hydrazones | α-Alkylation | Ketones | α-Alkylated Ketones | ≥90% e.e. |
| SAMP/RAMP Hydrazones | Michael Addition | α,β-Unsaturated Esters | γ-Nitro Ketones | High d.e. and e.e. |
The formation of new carbon-carbon (C-C) bonds with precise control over the resulting stereochemistry is a fundamental challenge in organic synthesis. This compound and its derivatives can be employed to influence the stereochemical course of C-C bond-forming reactions, such as alkylations and Michael additions.
In the context of enolate alkylation, a chiral auxiliary attached to the enolate can effectively shield one face of the molecule, forcing the incoming electrophile to attack from the less hindered face. This steric control leads to the preferential formation of one diastereomer over the other. For example, the alkylation of enolates derived from amides of pseudoephedrine, another chiral auxiliary, proceeds with high diastereoselectivity due to the steric influence of the auxiliary's substituents. rsc.org While direct examples with this compound are not extensively documented in readily available literature, the principles of stereocontrol demonstrated by similar chiral auxiliaries are applicable.
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful C-C bond-forming reaction where stereocontrol is crucial. masterorganicchemistry.com Chiral auxiliaries can be used to achieve high levels of diastereoselectivity in these reactions. For instance, the Michael addition of chiral nickel(II) complexes of glycine (B1666218) Schiff bases to α,β-unsaturated esters, a reaction used to synthesize substituted pyroglutamic acids, can proceed with high diastereoselectivity. umich.edu The chiral ligand in the complex, often derived from a chiral amine, dictates the stereochemical outcome of the addition.
| Reaction Type | Chiral Auxiliary/Ligand | Nucleophile | Electrophile | Stereoselectivity |
| Enolate Alkylation | Pseudoephedrine | Amide Enolate | Alkyl Halide | High d.e. |
| Michael Addition | Chiral Ni(II) Complex | Glycine Schiff Base | α,β-Unsaturated Ester | High d.e. |
Precursor to Structurally Related Pyrrolidine Alkaloids and Analogues
Pyrrolidine alkaloids are a large and structurally diverse class of natural products that exhibit a wide range of biological activities. ku.eduumich.edu The pyrrolidine ring is a common structural motif in these compounds. This compound, with its pre-existing chiral pyrrolidinone core, serves as an excellent starting material for the synthesis of various pyrrolidine-based alkaloids and their synthetic analogues. stackexchange.com
The total synthesis of complex natural products often relies on the use of chiral building blocks that can be elaborated into the target molecule. The stereocenter in this compound can be used to control the stereochemistry of subsequent reactions, making it a valuable precursor for the synthesis of specific stereoisomers of pyrrolidine alkaloids.
A key strategy in alkaloid synthesis is the stereoselective construction of the core heterocyclic ring system. Starting from a chiral pyrrolidine derivative allows for a more convergent and efficient synthesis. For example, the diastereoselective synthesis of substituted pyrrolidines can be achieved through intramolecular aminooxygenation of alkenes, a reaction that has been applied in the formal synthesis of the indolizidine alkaloid (+)-monomorine. stackexchange.com While this example does not start directly from this compound, it illustrates the principle of using a chiral pyrrolidine precursor to access complex alkaloid frameworks.
Conformational restriction is a powerful strategy in drug design to improve the potency, selectivity, and metabolic stability of a lead compound. By locking a flexible molecule into its bioactive conformation, it is possible to enhance its interaction with its biological target. The rigid, non-planar structure of the pyrrolidinone ring makes this compound an attractive scaffold for the synthesis of conformationally constrained molecules. nih.gov
This approach has been successfully applied in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov For instance, incorporating a lactam-constrained dipeptide analogue into a peptide chain can induce a specific turn or bend, thereby restricting the conformational freedom of the peptide. nih.gov This can lead to enhanced biological activity and selectivity. The synthesis of conformationally restricted analogues of neurotransmitters like GABA (γ-aminobutyric acid) has also been explored using cyclic structures to limit their flexibility. nih.gov
Design and Synthesis of Advanced Organic Scaffolds
The development of novel molecular scaffolds is a key objective in medicinal chemistry and materials science. This compound provides a versatile platform for the construction of advanced organic scaffolds with unique three-dimensional structures and functionalities. researchgate.net
One area of active research is the synthesis of spirocyclic compounds, where two rings share a single common atom. nih.gov These structures are of great interest in drug discovery due to their rigid and well-defined three-dimensional shape. Chiral pyrrolidine derivatives can be used as starting materials for the stereoselective synthesis of spirocyclic pyrrolidines through reactions such as 1,3-dipolar cycloadditions. nih.gov
Furthermore, the pyrrolotriazinone scaffold, a fused bicyclic system, has been identified as a promising core for the development of new bioactive compounds. researchgate.net While the synthesis of these scaffolds often starts from pyrrole (B145914) derivatives, the principles of building complex heterocyclic systems can be applied to pyrrolidinone-based starting materials as well. The ability to introduce multiple points of diversity onto the this compound core makes it a valuable building block for the creation of compound libraries for high-throughput screening.
Integration into Heterocyclic Systems
The bifunctional nature of 4-aminopyrrolidinone scaffolds, possessing both a secondary amine (after deprotection, if necessary) or a reactive amino group and a lactam moiety, allows for their elaboration into a variety of fused and substituted heterocyclic systems. The amino group can act as a nucleophile to form new rings, while the lactam core provides a rigid conformational constraint.
One illustrative example involves the synthesis of 7-aryl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. researchgate.net In these syntheses, a pyrrolidine-containing precursor is utilized in the reductive amination of various aldehydes to construct the complex, fused pyridopyrimidine ring system. researchgate.net This class of compounds has been investigated for its potential as tyrosine kinase inhibitors, highlighting the importance of the pyrrolidine moiety in orienting substituents for biological target engagement. researchgate.net
Another relevant synthetic strategy involves the reaction of 2-pyrrolidone-based carbohydrazides with diketones, such as 2,4-pentanedione, to construct pyrazole (B372694) rings. nih.gov This reaction yields 4-hetaryl-2-pyrrolidones bearing a 3,5-dimethyl-1H-pyrazole-1-carbonyl group. nih.gov The resulting compounds, which merge the pyrrolidone and pyrazole scaffolds, have been explored for nootropic and anxiolytic activities. nih.gov These examples demonstrate how the pyrrolidone core can be systematically functionalized and cyclized to create novel, polycyclic heterocyclic structures with potential therapeutic applications.
| Starting Pyrrolidone Type | Reagents | Resulting Heterocyclic System | Reference |
| Pyrrolidine-containing diamine | Aldehydes | Pyrido[3,4-d]pyrimidine | researchgate.net |
| 4-Aryl-2-oxopyrrolidine-3-carbohydrazide | 2,4-Pentanedione, Acid | 4-Hetaryl-2-pyrrolidone with pyrazole ring | nih.gov |
Scaffold Diversity Generation
A key application of chiral building blocks like this compound is in the generation of molecular scaffold diversity for drug discovery and other applications. By using the core pyrrolidone structure as a template, chemists can systematically introduce a variety of substituents and functional groups to create libraries of related compounds. This approach allows for the exploration of structure-activity relationships (SAR) and the optimization of molecules for a specific biological target.
The synthesis of analogues of Pyrovalerone, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, provides a clear example of this principle. nih.gov By modifying the aryl group and other positions of the molecule, a family of compounds was generated and evaluated as monoamine uptake inhibitors. nih.gov This work demonstrated that while the pyrrolidine ring itself was a constant feature, the variation of other substituents attached to the core scaffold led to a range of compounds with potent and selective inhibitory activity at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The S-enantiomer of the parent compound was found to be the most biologically active, underscoring the importance of the chiral center introduced by the pyrrolidine building block. nih.gov
Similarly, pyrrolidine-2,3-dione (B1313883) scaffolds are used as intermediates to generate diverse derivatives. For instance, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized and evaluated as potential anti-inflammatory agents. beilstein-journals.orgnih.gov The study showed that modifying the substituent on the nitrogen at the 1-position of the pyrrolidone ring significantly impacted the biological activity, with a 3-nitrophenyl group leading to the most potent inhibition of nitric oxide production. beilstein-journals.org This highlights how the pyrrolidinone core can serve as a versatile scaffold for developing new therapeutic agents by allowing for facile diversification. beilstein-journals.org
| Core Scaffold | Diversification Strategy | Generated Scaffold Class | Therapeutic Target/Application | Reference |
| 2-Aminopentanophenone | Variation of the aryl group | 1-Aryl-2-pyrrolidin-1-yl-pentan-1-ones | Monoamine Transporter Inhibitors | nih.gov |
| Pyrrolidine-2,3-dione | Variation of N-1 substituent | 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Anti-inflammatory (iNOS inhibitors) | beilstein-journals.orgnih.gov |
| Pyrrolo[1,2-a]quinoxaline | Scaffold hopping to new fused rings | Imidazole-, triazole-, and tetrazole-fused quinoxalines | PTP1B Inhibitors | nih.gov |
Investigation of Biological Interactions and Mechanistic Studies Excluding Clinical Outcomes
Ligand-Target Interaction Profiling (In Vitro)
There is currently no specific data available in the public domain from in vitro ligand-target interaction profiling studies for (R)-4-Amino-1-methylpyrrolidin-2-one.
Modulation of Protein Function (e.g., inhibition, activation)
Consistent with the lack of binding data, there are no specific studies demonstrating that this compound directly modulates protein function through inhibition or activation. Consequently, data tables for enzymatic inhibition (e.g., IC₅₀ values) or activation cannot be generated for this compound.
Structure-Activity Relationship (SAR) Studies of Derivatives
No formal Structure-Activity Relationship (SAR) studies originating from this compound have been published. SAR analyses require a series of related compounds to be synthesized and tested to determine the effect of chemical modifications on biological activity. Such a research program for this specific molecule is not present in the available literature.
Impact of Stereochemistry on Molecular Recognition
A direct comparative study on the impact of the stereochemistry at the 4-position of the 4-Amino-1-methylpyrrolidin-2-one scaffold on molecular recognition is not available. While it is a fundamental principle in medicinal chemistry that stereochemistry can drastically alter biological activity, no specific examples or data comparing the (R) and (S) isomers of this compound in a biological assay have been documented.
Positional and Substituent Effects on Binding Affinity
There is no available research that explores the effects of altering substituent positions or types on the this compound backbone to assess changes in binding affinity for any biological target.
Biochemical Pathway Analysis
No studies have been published that analyze the effects of this compound on any biochemical pathways. Its mechanism of action remains uninvestigated, and therefore its influence on cellular or physiological processes is unknown.
Data Tables
Due to the absence of specific experimental data in the reviewed literature for this compound concerning its biological interactions, no data tables can be generated.
Influence on Regulatory Proteins (e.g., p300/CBP bromodomain)
The p300/CREB-binding protein (CBP) bromodomain is a crucial reader of acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in transcriptional activation. nih.gov Inhibition of this bromodomain is a validated therapeutic strategy in oncology and other diseases. nih.gov Although derivatives of N-methylpyrrolidin-2-one have been investigated as bromodomain ligands, no specific data currently links this compound to the p300/CBP bromodomain. ox.ac.uk
Research into related structures, such as (R)-5-methylpyrrolidin-2-ones, has identified potent inhibitors of the p300 bromodomain. For instance, a derivative, compound B4, demonstrated significant inhibitory activity against p300 with an IC₅₀ of 0.060 µM and was shown to suppress the expression of the oncogene c-Myc and reduce H3K27 acetylation. ox.ac.uk This suggests that the pyrrolidin-2-one scaffold can be a viable starting point for the development of p300/CBP bromodomain inhibitors. However, the specific contribution and binding mode of the 4-amino group in the (R) configuration on the pyrrolidinone ring in relation to p300/CBP remains uncharacterized.
Ligand-Receptor Interaction Mechanisms
The precise mechanisms governing the interaction of a ligand with its receptor are fundamental to understanding its biological activity. For bromodomains, this typically involves the recognition of an acetyl-lysine motif within a conserved binding pocket. nih.gov While the N-methylpyrrolidin-2-one core can mimic the acetamide (B32628) group of acetyl-lysine, the specific interactions of this compound with the p300/CBP bromodomain cannot be detailed without experimental evidence such as co-crystal structures or detailed structure-activity relationship (SAR) studies.
Studies on other pyrrolidine-based inhibitors targeting different enzymes have utilized techniques like Saturation Transfer Difference (STD) NMR and molecular modeling to elucidate their binding mechanisms. nih.gov Such investigations would be necessary to understand how this compound might engage with the p300/CBP bromodomain, including identifying key hydrogen bonds, hydrophobic interactions, and the role of the 4-amino substituent. Without such data, any description of its ligand-receptor interaction would be purely speculative.
Computational and Theoretical Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. For (R)-4-Amino-1-methylpyrrolidin-2-one, the primary conformational flexibility arises from the puckering of the pyrrolidinone ring. This ring typically adopts "envelope" or "twist" conformations. Theoretical calculations, such as those performed for other pyrrolidine (B122466) derivatives, can determine the relative energies of these conformers. acs.orgnih.gov The amino substituent at the C4 position can exist in either a pseudo-axial or pseudo-equatorial orientation relative to the ring, leading to distinct energy minima.
Studies on related 2,2-disubstituted pyrrolidine-4-carboxylic acid oligomers have shown that specific secondary structural preferences can arise even without the presence of internal hydrogen bonds, driven by other noncovalent forces. acs.orgnih.gov For this compound, the preferred conformation would likely seek to minimize steric hindrance between the amino group, the N-methyl group, and the carbonyl oxygen, while potentially being influenced by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. The relative energies of these conformers determine their population at equilibrium.
Table 1: Illustrative Relative Energies of Postulated Conformers This table is for illustrative purposes to demonstrate the expected output of a conformational analysis. Specific experimental or calculated values for this compound are not available in the cited literature.
| Conformer | Ring Pucker | Amino Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope (C3-endo) | Pseudo-equatorial | 0.00 |
| 2 | Envelope (C3-endo) | Pseudo-axial | 1.5 |
| 3 | Twist (C3-endo, C4-exo) | Pseudo-equatorial | 0.8 |
| 4 | Twist (C3-endo, C4-exo) | Pseudo-axial | 2.1 |
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of molecular flexibility. nih.gov An MD simulation of this compound in an aqueous environment would reveal the dynamics of ring puckering and the rotation of the amino group. Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a binding partner, like a protein. nih.govrsc.org
MD simulations can sample a thermodynamic ensemble of states, revealing the transitions between different low-energy conformations identified in the conformational analysis. acs.org The results can be analyzed to understand the persistence of certain conformations and the timescales of conformational changes, which are important for molecular recognition processes. mdpi.com
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is frequently used to predict the binding mode of a small molecule ligand to a protein target.
In silico docking experiments can be performed to screen this compound against various protein targets. For instance, studies on other 2-pyrrolidinone (B116388) derivatives have used molecular docking to explore their inhibitory activity against enzymes like lipoxygenase (LOX). nih.gov In such a study, the molecule would be docked into the enzyme's active site. The docking algorithm would sample numerous orientations and conformations of the ligand, scoring them based on a function that approximates the binding free energy.
The results would predict the most likely binding pose and provide a binding affinity score (e.g., in kcal/mol). nih.gov For example, a docking study of 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione derivatives against inducible nitric oxide synthase (iNOS) identified a compound with a strong binding affinity of -9.51 kcal/mol. nih.gov A similar approach for this compound would identify potential protein targets and predict its binding strength.
Beyond predicting binding affinity, docking analysis reveals the specific interactions that stabilize the ligand-protein complex. These recognition motifs include hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov For this compound, the key interacting groups would be the amino group (as a hydrogen bond donor), the carbonyl oxygen (as a hydrogen bond acceptor), and the N-methyl group (involved in hydrophobic interactions).
Analysis of the docked pose can highlight which amino acid residues in the protein's binding site are crucial for interaction. For example, a docking study might show the amino group of the ligand forming a hydrogen bond with an aspartate or glutamate (B1630785) residue in the protein, while the carbonyl oxygen interacts with a serine or asparagine residue. nih.govnih.gov These predicted interactions provide testable hypotheses for further experimental studies, such as site-directed mutagenesis. nih.gov
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of a molecule. arabjchem.org DFT is used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. acs.orgnih.gov
DFT calculations are fundamental to conformational analysis, providing the energies used to rank the stability of different conformers. frontiersin.org For substituted pyrrolidinones, DFT with a basis set like B3LYP/6-31G* has been used to calculate thermodynamic parameters and electronic properties. arabjchem.org Such calculations for this compound would yield values for its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. arabjchem.org Furthermore, DFT can be used to simulate reaction mechanisms, as demonstrated in studies on the synthesis of pyrrolidinedione derivatives where it was used to calculate the energy barriers of reaction steps. nih.gov Studies on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide have also utilized DFT to determine transition states and reaction pathways. researchgate.net
Table 2: Representative Data from Quantum Chemical Calculations on a Pyrrolidinone Derivative Data adapted from a study on substituted pyrrolidinones for illustrative purposes. arabjchem.org Specific values for this compound are not available in the cited literature.
| Property | Calculated Value |
|---|---|
| Energy of HOMO (Highest Occupied Molecular Orbital) | -0.25 eV |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | 0.08 eV |
| HOMO-LUMO Energy Gap (ΔE) | 0.33 eV |
| Dipole Moment (μ) | 3.5 Debye |
| Heat of Formation (ΔHf°) | -55.2 kcal/mol |
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of (R)-4-Amino-1-methylpyrrolidin-2-one. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon environments within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-1-methylpyrrolidin-2-one
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~2.8 | Singlet |
| CH-NH₂ | ~3.7 | Multiplet |
| CH₂-C=O | ~2.5 | Multiplet |
| N-CH₂ | ~3.2 | Multiplet |
| NH₂ | Broad Signal | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-1-methylpyrrolidin-2-one
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~175 |
| CH-NH₂ | ~50 |
| N-CH₂ | ~55 |
| CH₂-C=O | ~40 |
| N-CH₃ | ~30 |
Mass Spectrometry (MS, HRMS, MS/MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₁₀N₂O), the expected exact mass is approximately 114.0793 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to yield daughter ions, which provides further structural information. Predicted collision cross-section (CCS) values can also aid in structural confirmation.
Table 3: Predicted Mass Spectrometry Data for (S)-4-Amino-1-methylpyrrolidin-2-one (Isomer)
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 115.08659 |
| [M+Na]⁺ | 137.06853 |
| [M-H]⁻ | 113.07204 |
| [M+K]⁺ | 153.04247 |
Data is for the (S)-enantiomer, which has the same mass as the (R)-enantiomer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), amide (C=O), and alkane (C-H) functional groups. The cleavage of the pyrrolidone ring can be detected by the appearance of an amine peak around 3500 cm⁻¹. researchgate.net
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3400-3250 | Stretch |
| C-H (Alkane) | 2960-2850 | Stretch |
| C=O (Amide) | 1680-1630 | Stretch |
| C-N | 1300-1200 | Stretch |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment of non-volatile compounds like this compound. To separate the enantiomers, a chiral stationary phase (CSP) is required. A common approach involves pre-column derivatization to enhance detection and separation. For instance, a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, has been successfully separated by derivatization with 4-nitrobenzoic acid followed by analysis on a Chiralcel OD-H column. researchgate.net A typical mobile phase for such separations would consist of a mixture of n-hexane and an alcohol like ethanol, with a small amount of an amine modifier such as triethylamine. researchgate.net Detection is commonly performed using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. While the target compound has a relatively low volatility, GC-MS analysis can be performed, often after derivatization to increase volatility and thermal stability. In the analysis of related compounds like N-methyl-2-pyrrolidone (NMP) in complex matrices, thermal desorption-GC/MS has been employed. guidechem.com For the analysis of amino compounds, a fused-silica capillary column is typically used. nih.gov The mass spectrometer detector allows for the identification of the separated components based on their mass spectra.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for assessing the purity of this compound and for monitoring the progress of reactions. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. khanacademy.org
For a polar compound like 4-amino-1-methylpyrrolidin-2-one, which contains a primary amine and a lactam ring, normal-phase TLC is typically employed. imsa.eduakjournals.com The stationary phase is generally a polar adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated on a solid support like a glass or aluminum plate. iitg.ac.in The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample up the plate via capillary action. khanacademy.org
The separation is based on the principle of polarity. The polar stationary phase interacts more strongly with polar compounds, causing them to travel a shorter distance up the plate. imsa.edu Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase. The choice of mobile phase is critical for achieving good separation. For polar amino compounds, a mixture of a relatively polar solvent and a less polar solvent is often used. imsa.eduresearchgate.net
Visualization of the separated spots on the TLC plate is necessary as many compounds, including this one, are colorless. This is often achieved by using a UV lamp if the compound is UV-active, or by staining with a developing agent. For amino compounds, a common staining reagent is ninhydrin, which reacts with the primary amine to produce a colored spot, typically purple or brown, upon gentle heating. imsa.edu
The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). openreviewhub.org By comparing the Rƒ value of the sample to that of a known standard, one can tentatively identify the compound. The presence of multiple spots can indicate the presence of impurities.
Table 1: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm) and/or Ninhydrin stain |
| Expected Rƒ | The Rƒ value would be expected to be relatively low due to the compound's polarity, but this can be adjusted by varying the mobile phase composition. |
Chiral Analysis for Enantiomeric Purity Determination
For chiral molecules like 4-amino-1-methylpyrrolidin-2-one, determining the enantiomeric purity is as important as determining the chemical purity. Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. nih.gov Therefore, methods that can distinguish between the (R) and (S) enantiomers are essential.
Chiral HPLC and GC
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. sigmaaldrich.comscispace.com These methods rely on the use of a chiral environment, most commonly a chiral stationary phase (CSP), that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comscience.gov
Chiral HPLC:
For the separation of enantiomers of amino compounds like 4-amino-1-methylpyrrolidin-2-one, polysaccharide-based CSPs are widely used and have proven to be very versatile. science.govresearchgate.net These columns, often based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica support, can separate a broad range of racemic mixtures. researchgate.netchromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through various interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The choice of mobile phase is crucial and can significantly affect the separation. chromatographyonline.com Normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes can be employed. nih.govresearchgate.net Sometimes, derivatization of the amine group with a suitable agent can enhance the interaction with the CSP and improve resolution. However, direct separation of underivatized amino compounds is often possible and preferred to avoid extra reaction steps. sigmaaldrich.com
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Description |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |
Chiral GC:
Chiral Gas Chromatography is another technique for enantiomeric separation, particularly for volatile compounds. scispace.comnih.gov For non-volatile compounds like amino acids and their derivatives, derivatization is necessary to increase their volatility and thermal stability. scispace.comnih.gov Common derivatization procedures involve converting the amino and carboxyl groups into less polar and more volatile esters or amides.
The separation is then carried out on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for this purpose. gcms.cz The derivatized enantiomers interact differently with the chiral selector, leading to their separation. GC coupled with mass spectrometry (GC-MS) can provide both high sensitivity and structural information. nih.gov
Future Perspectives in Research on R 4 Amino 1 Methylpyrrolidin 2 One
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more efficient methods for the synthesis of chiral molecules is a central theme in modern organic chemistry. Future research in this area for (R)-4-Amino-1-methylpyrrolidin-2-one is expected to focus on biocatalytic and chemoenzymatic approaches, moving away from traditional, often less sustainable, chemical methods.
One promising avenue is the use of engineered enzymes. Biocatalysis offers high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact of chemical production. nih.gov Enzymes such as transaminases are prime candidates for the asymmetric synthesis of the chiral amine precursor to this compound. unito.itnih.gov Directed evolution and protein engineering techniques can be employed to develop novel transaminases with enhanced activity and specificity for the synthesis of the key chiral amine intermediate. nih.gov This approach has been successfully used in the large-scale manufacture of other chiral amines, such as the antidiabetic drug sitagliptin. nih.govresearchgate.net
Exploration of Expanded Derivatization Libraries
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Future research will undoubtedly focus on expanding the library of derivatives based on this compound to explore new chemical space and identify novel therapeutic agents.
The primary amino group of this compound serves as a key handle for derivatization. Researchers will likely explore a wide range of modifications at this position to generate libraries of amides, sulfonamides, and other functionalities. These derivatives can then be screened for a variety of biological activities. For example, derivatives of similar 4-aminopiperidine (B84694) scaffolds have shown promise as selective inhibitors of protein kinase B (Akt), a key target in cancer therapy. nih.gov By analogy, novel derivatives of this compound could be designed and synthesized to target kinases or other important biological targets.
Moreover, the development of novel derivatization reagents will facilitate the creation of these expanded libraries. researchgate.net The synthesis of halogenated derivatives, for instance, is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of a lead compound. mdpi.com Future efforts will likely involve the systematic exploration of various substituents on the pyrrolidinone ring to establish structure-activity relationships (SAR) and optimize the biological profile of new compounds.
Advanced Applications in Complex Molecule Construction
The rigid, chiral scaffold of this compound makes it an ideal starting point for the asymmetric synthesis of complex natural products and other intricate molecular architectures. Future research will likely see its increased use as a chiral building block in total synthesis.
The stereocenter at the C4 position can be used to control the stereochemistry of subsequent reactions, enabling the construction of multiple chiral centers with high diastereoselectivity. This has been demonstrated in the synthesis of complex alkaloids and other bioactive molecules where a pyrrolidine (B122466) ring is a core structural feature. researchgate.net
Future applications will likely involve the development of novel cascade reactions and multicomponent reactions (MCRs) that utilize this compound as a key component. These strategies allow for the rapid construction of molecular complexity from simple starting materials in a single pot, which is highly desirable for both academic research and industrial applications. The development of such efficient synthetic routes will enable the synthesis of complex targets that are currently difficult to access.
Integration with Emerging Chemical Technologies (e.g., flow chemistry, photocatalysis)
The integration of this compound chemistry with emerging technologies like flow chemistry and photocatalysis will open up new possibilities for its synthesis and application.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. bioduro.comunimi.it Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This would not only make the synthesis more efficient and scalable but also enable the use of reaction conditions that are difficult to achieve in batch, such as high pressures and temperatures. bioduro.com
Photocatalysis, which uses light to drive chemical reactions, is a powerful tool for the formation of new chemical bonds under mild conditions. rsc.orgresearchgate.net The application of photocatalysis to the chemistry of this compound is a promising area for future exploration. For instance, photoredox catalysis could be used to generate radical intermediates from the amino group, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This would provide access to a wide range of novel derivatives that are not easily accessible through traditional methods. The combination of photocatalysis with flow chemistry could further enhance the efficiency and scalability of these transformations. researchgate.net
Q & A
Q. What experimental designs mitigate batch-to-batch variability in chiral synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- DoE optimization : Use factorial designs to evaluate factors like temperature, catalyst loading, and stirring speed. Statistical tools (e.g., JMP®) can model interactions .
Safety & Compliance
Q. What are the key hazards associated with handling this compound?
- Methodological Answer : The compound may cause respiratory irritation (GHS07). Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with 5% acetic acid and adsorb with vermiculite. Consult SDS for specific first-aid measures (e.g., eye irrigation with saline) .
Q. How to ensure compliance with ICH stability testing guidelines?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV and LC-MS. Include photostability testing per ICH Q1B .
Data Analysis & Interpretation
Q. How to statistically analyze conflicting results in dose-response studies?
Q. What advanced techniques validate chiral purity in complex matrices?
- Methodological Answer : Use 2D-NMR (e.g., NOESY) to detect diastereomeric interactions or chiral derivatization with Mosher’s acid followed by -NMR .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
